1,5-Bis(diphenylphosphinoyl)-3-oxapentane
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Overview
Description
{2-[2-(DIPHENYLPHOSPHORYL)ETHOXY]ETHYL}(OXO)DIPHENYLPHOSPHORANE is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(DIPHENYLPHOSPHORYL)ETHOXY]ETHYL}(OXO)DIPHENYLPHOSPHORANE typically involves the reaction of diphenylphosphine oxide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
On an industrial scale, the production of {2-[2-(DIPHENYLPHOSPHORYL)ETHOXY]ETHYL}(OXO)DIPHENYLPHOSPHORANE involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(DIPHENYLPHOSPHORYL)ETHOXY]ETHYL}(OXO)DIPHENYLPHOSPHORANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The phosphoryl and phosphorane groups can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphine oxide derivatives, while reduction can produce diphenylphosphine.
Scientific Research Applications
{2-[2-(DIPHENYLPHOSPHORYL)ETHOXY]ETHYL}(OXO)DIPHENYLPHOSPHORANE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {2-[2-(DIPHENYLPHOSPHORYL)ETHOXY]ETHYL}(OXO)DIPHENYLPHOSPHORANE involves its interaction with molecular targets through its phosphoryl and phosphorane groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Diphenylphosphoryl chloride
Uniqueness
{2-[2-(DIPHENYLPHOSPHORYL)ETHOXY]ETHYL}(OXO)DIPHENYLPHOSPHORANE is unique due to its dual functional groups, which provide it with distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo a wide range of chemical reactions and form stable complexes with metal ions makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C28H28O3P2 |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
[2-(2-diphenylphosphorylethoxy)ethyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C28H28O3P2/c29-32(25-13-5-1-6-14-25,26-15-7-2-8-16-26)23-21-31-22-24-33(30,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
VYTCFZJQVZHFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCOCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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